2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is an organic compound with a molecular formula of C7H13ClN2O. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 1-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the controlled addition of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted amides or thioamides.
Hydrolysis: The major products are the corresponding carboxylic acid and 1-methylpyrrolidine.
Scientific Research Applications
2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-methyl-pyrrolidin-2-yl)-acetamide
- 2-Chloro-N-(1-ethyl-pyrrolidin-3-yl)-acetamide
- 2-Chloro-N-(1-methyl-piperidin-3-yl)-acetamide
Uniqueness
2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the chlorine atom and the methyl group can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOYQUAPSIVNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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